4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-amine
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Overview
Description
4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-amine is an organic compound that features a thiazole ring, a sulfur atom, and an amine group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-amine typically involves the reaction of 4-methyl-1,3-thiazole-2-thiol with cyclohexanone in the presence of a base, followed by reductive amination. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Reduced thiazole derivatives
Substitution: N-alkylated or N-acylated products
Scientific Research Applications
4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as an anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The sulfur atom can form bonds with metal ions, influencing various biochemical pathways. The amine group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,3-thiazole-2-thiol: A precursor in the synthesis of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-amine.
Cyclohexanone: Another precursor used in the synthesis.
Sulfoxides and Sulfones: Oxidation products of the compound.
Uniqueness
This compound is unique due to its combination of a thiazole ring, a sulfur atom, and an amine group attached to a cyclohexane ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H16N2S2 |
---|---|
Molecular Weight |
228.4 g/mol |
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-amine |
InChI |
InChI=1S/C10H16N2S2/c1-7-6-13-10(12-7)14-9-4-2-8(11)3-5-9/h6,8-9H,2-5,11H2,1H3 |
InChI Key |
WEGZUHFWQCWKMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)SC2CCC(CC2)N |
Origin of Product |
United States |
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